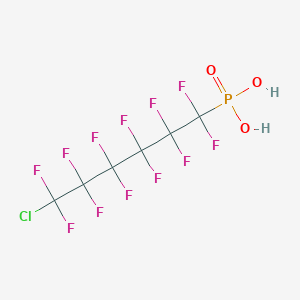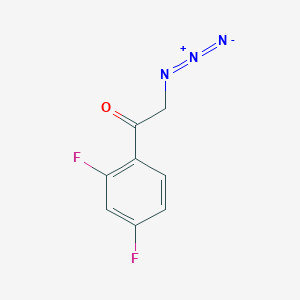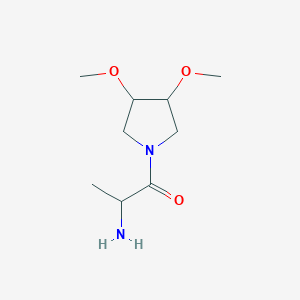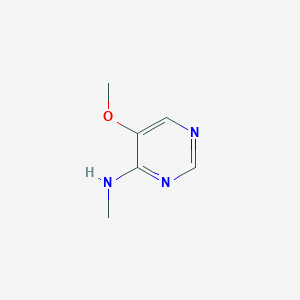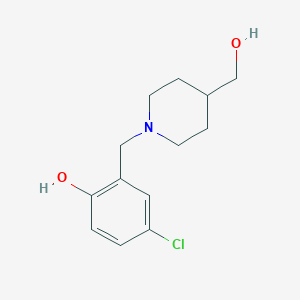
4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol
Overview
Description
“4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol” is a biologically important alkylaminophenol compound . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
This compound is synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine derivative .
Molecular Structure Analysis
The geometric parameters of the molecule, such as bond angles, bond lengths, and dihedral angles, can be obtained through optimization of the most stable molecular structure .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Scientific Research Applications
Phenolic Halogenated Compounds in Human Plasma
Studies have identified a variety of phenolic halogenated compounds (PHCs) in human blood plasma, some of which are industrial chemicals, metabolites like polychlorobiphenylols (OH-PCBs), or naturally occurring substances. These compounds have been shown to possess endocrine-disrupting activity. In a study, blood plasma from male donors was analyzed, revealing over 100 PHCs, including brominated, bromochlorinated, and chlorinated methyl derivatives of phenols and OH-PCBs. Identified compounds like Triclosan and 4-hydroxy-heptachlorostyrene indicate the diverse presence and potential metabolic pathways of these PHCs in humans (Hovander et al., 2002).
Forensic Analysis of Herbicide Poisoning
4-Chloro-2-methyl phenoxyacetic acid (MCPA), a related compound, is a systemic hormone-type selective herbicide. A case of attempted murder by MCPA poisoning was analyzed using various extraction methods and analytical techniques like HPLC and GC-MS. The study demonstrates the application of these techniques in forensic toxicology for detecting and confirming the presence of MCPA and its metabolites in biological samples, highlighting the relevance of such methodologies in cases of chemical poisoning and forensic investigations (Tennakoon et al., 2014).
Metabolites and Antitussive Effects
The study of benproperine (BPP) metabolites in human urine after oral dosage illustrates the identification of unknown metabolites and the investigation of their antitussive effects. The study used chemical synthesis, NMR, MS, LC/MS/MS, and comparative analyses to identify and confirm the presence of metabolites. The antitussive effects of these metabolites were further evaluated, providing insights into the metabolic pathways of drugs and their pharmacodynamic properties (Yan Li et al., 2005).
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidines, a class of compounds which includes the piperidin-1-yl group in this compound, are present in more than twenty classes of pharmaceuticals .
Mode of Action
This is a type of reaction that forms carbon-carbon bonds and is widely used in organic synthesis .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which may involve similar compounds, are known to involve the transmetalation of organoboron reagents to palladium .
properties
IUPAC Name |
4-chloro-2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-1-2-13(17)11(7-12)8-15-5-3-10(9-16)4-6-15/h1-2,7,10,16-17H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBWNXYYKBWKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



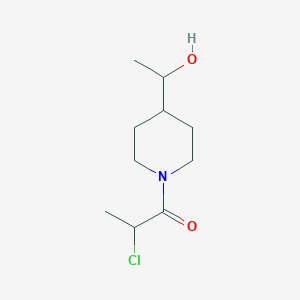


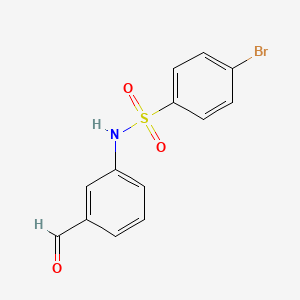
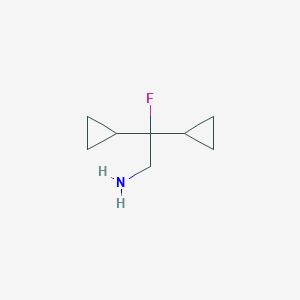

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)
![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)
